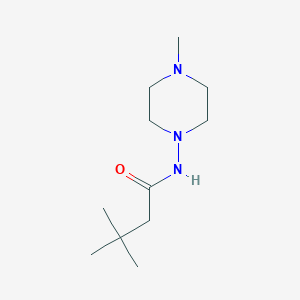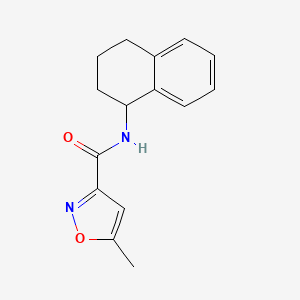![molecular formula C20H22FN3O4 B4181865 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine
Overview
Description
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its pharmacological properties.
Mechanism of Action
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine acts by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. This results in an increase in the extracellular levels of dopamine, leading to enhanced dopaminergic neurotransmission. 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has also been found to have some affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although it is primarily a dopamine reuptake inhibitor.
Biochemical and Physiological Effects
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has been found to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to enhanced dopaminergic neurotransmission. This can result in increased locomotor activity, stereotypy, and self-administration behavior in animal models. 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has also been found to enhance the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Advantages and Limitations for Lab Experiments
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has several advantages as a research tool. It is a potent and selective dopamine reuptake inhibitor that can be used to study the role of dopamine in behavior. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has some limitations as well. It has been found to have some affinity for other neurotransmitter transporters, which can complicate its interpretation as a dopamine-specific drug. Additionally, 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has been found to have some toxicity in animal models, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine. One area of interest is the development of more selective dopamine reuptake inhibitors that can be used to study the role of dopamine in behavior without the confounding effects of other neurotransmitters. Another area of interest is the development of 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine analogs that can be used to study the structure-activity relationship of dopamine reuptake inhibitors. Finally, there is interest in using 1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine as a tool to study the role of dopamine in neuropsychiatric disorders such as addiction and depression.
Scientific Research Applications
1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine has been used in scientific research to study the role of dopamine in the brain and its effects on behavior. It has been found to be a potent and selective dopamine reuptake inhibitor that increases the levels of dopamine in the brain. This makes it useful for studying the role of dopamine in reward, motivation, and addiction.
properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-nitrophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c1-15(28-19-7-5-18(6-8-19)24(26)27)20(25)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWEOAJEFFOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC(=CC=C2)F)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4181790.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)

![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)
![2-(3-bromophenoxy)-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B4181805.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)

![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)